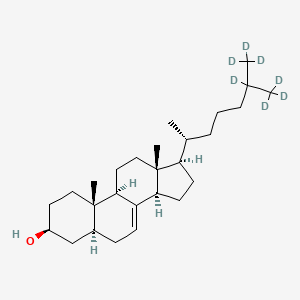

Lathosterol-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H46O |

|---|---|

Molecular Weight |

393.7 g/mol |

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D |

InChI Key |

IZVFFXVYBHFIHY-SOVNPUOYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to Lathosterol-d7 as a Stable Isotope-Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of sterol analysis, precision and accuracy are paramount. This technical guide delves into the critical role of Lathosterol-d7, a deuterated stable isotope-labeled standard, in the quantitative analysis of lathosterol and other related sterols. Its application is fundamental in advancing research in cholesterol metabolism, diagnosing metabolic disorders, and developing novel therapeutics.

Core Function: The Gold Standard for Quantification

Lathosterol-d7 serves as an ideal internal standard for mass spectrometry-based quantification methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to the endogenous analyte, lathosterol, ensuring it behaves similarly during sample extraction, derivatization, and ionization. However, its increased mass, due to the seven deuterium atoms, allows it to be distinguished from the unlabeled lathosterol by the mass spectrometer.[3] This co-elution and differential detection enable precise correction for any sample loss during processing and for variations in instrument response, leading to highly accurate and reliable quantification.

Stable isotope-labeled standards like Lathosterol-d7 are the gold standard in quantitative bioanalysis, offering significant advantages over other types of internal standards.[4] They compensate for matrix effects, which are a common source of error in the analysis of complex biological samples such as plasma, serum, and tissues.

Applications in Research and Clinical Diagnostics

The accurate measurement of lathosterol levels is crucial for several reasons. Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] Therefore, its concentration in biological fluids is a direct indicator of the rate of cholesterol synthesis.[1][6][7]

Key applications of Lathosterol-d7 as an internal standard include:

-

Monitoring Cholesterol Synthesis: In clinical studies, the ratio of lathosterol to cholesterol in serum is used to assess the effectiveness of cholesterol-lowering drugs like statins.[6][8]

-

Diagnosing Metabolic Disorders: Elevated levels of lathosterol are indicative of certain genetic disorders of cholesterol metabolism, such as lathosterolosis, which is caused by a deficiency of the enzyme sterol-C5-desaturase.[1][9] It is also implicated in Cerebrotendinous Xanthomatosis (CTX).[1]

-

Research in Disease Pathophysiology: Studying alterations in cholesterol biosynthesis pathways is crucial in understanding the pathology of various diseases, including neurodegenerative disorders like Huntington's disease, certain types of leukodystrophy, and atherosclerosis.[5][6]

-

Drug Development: In the development of new drugs targeting cholesterol metabolism, accurate quantification of pathway intermediates is essential for evaluating drug efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for Lathosterol-d7 and its application in analytical methods.

Table 1: Physicochemical Properties of Lathosterol-d7

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₉D₇O | [2][3][10] |

| Molecular Weight | 393.70 g/mol | [2][10] |

| Purity | >99% (by TLC) | [2] |

| Storage Temperature | -20°C | [2] |

| Appearance | Powder | [2] |

Table 2: Example LC-MS/MS Method Parameters for Lathosterol Quantification

| Parameter | Condition | Source |

| LC System | UPLC System | [8][11] |

| Column | Thermo Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm) | [8][11] |

| Mobile Phase | Isocratic flow of 0.1% formic acid in water and 0.1% formic acid in methanol (17:83, v/v) | [8] |

| Injection Volume | 5 µL | [8] |

| MS System | AB/Sciex QTRAP 5500 | [8][11] |

| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | [8][11] |

| MRM Transition (Lathosterol) | m/z 369.4 → 95.1 | [8] |

| MRM Transition (Internal Standard) | Varies depending on IS used (e.g., 25-hydroxycholesterol-d₆: m/z 375.6 → 95.1) | [8] |

| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL | [8] |

| Calibration Curve Range | 0.1 µg/mL to 10 µg/mL | [11] |

Experimental Protocols

Below is a detailed, consolidated methodology for the quantification of lathosterol in human serum using Lathosterol-d7 as an internal standard, based on established protocols.

Protocol: Quantification of Serum Lathosterol by LC-MS/MS

1. Materials and Reagents:

-

Lathosterol-d7 (Internal Standard)

-

Lathosterol (for calibration standards)

-

Human Serum

-

Methanol (HPLC grade)

-

Toluene

-

Cyclohexane

-

Milli-Q Water

-

Hydrolysis Solution (e.g., 8 g NaOH + 20 mL H₂O + 180 mL 99.5% ethanol)

-

Glass conical centrifuge tubes with screw caps

2. Preparation of Internal Standard Stock and Working Solutions: [12]

-

Prepare a stock solution of Lathosterol-d7 at 1 mg/mL in toluene. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

-

On the day of analysis, bring the stock solution to room temperature.

-

Dilute the stock solution in HPLC grade methanol to a final working concentration of 10 ng/µL.

3. Sample Preparation: [12][13]

-

Pipette 250 µL of serum sample into a 15 mL glass conical centrifuge tube.

-

Add 20 µL of the Lathosterol-d7 internal standard working solution (10 ng/µL) to the serum sample and vortex.

-

Add 1 mL of hydrolysis solution and vortex vigorously for 10 seconds.

-

Incubate the samples at 65°C for 1 hour in a shaking water bath.

-

Add 0.5 mL of Milli-Q water.

-

Add 3 mL of cyclohexane for liquid-liquid extraction.

-

Vortex vigorously for 20 seconds.

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. Preparation of Calibration Standards and Quality Controls: [8][12]

-

Due to the endogenous presence of lathosterol, a surrogate matrix (e.g., stripped serum or a synthetic matrix) is recommended for preparing calibration standards and low-level quality controls (QCs).

-

Prepare a stock solution of unlabeled lathosterol.

-

Perform serial dilutions of the lathosterol stock solution in the surrogate matrix to create a calibration curve covering the expected concentration range of the samples (e.g., 0.1 to 10 µg/mL).

-

Prepare at least three levels of QCs (low, medium, and high) in authentic human plasma to assess the accuracy and precision of the method.

-

Process the calibration standards and QCs in the same manner as the unknown samples.

5. LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the parameters outlined in Table 2.

-

Inject the reconstituted samples, calibration standards, and QCs.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode.

6. Data Analysis:

-

Integrate the peak areas for lathosterol and Lathosterol-d7.

-

Calculate the peak area ratio of lathosterol to Lathosterol-d7.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

-

Determine the concentration of lathosterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: The Kandutsch-Russell Pathway of Cholesterol Biosynthesis

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the position of lathosterol.

Experimental Workflow: Quantitative Analysis using Lathosterol-d7

Caption: General workflow for quantitative analysis of lathosterol using Lathosterol-d7 as an internal standard.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Lathosterol-d7 powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Sterol Metabolism and Transport in Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipotype.com [lipotype.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medpace.com [medpace.com]

- 9. Successful treatment of lathosterolosis: A rare defect in cholesterol biosynthesis—A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. medpace.com [medpace.com]

- 12. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lathosterol-d7 as a Biomarker for Endogenous Cholesterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lathosterol as a biomarker for endogenous cholesterol synthesis, with a specific focus on the application of its deuterated stable isotope, lathosterol-d7, as an internal standard for precise quantification. This document details the underlying biochemistry, analytical methodologies, and data interpretation relevant to clinical and preclinical research.

Introduction: The Significance of Monitoring Cholesterol Synthesis

Cholesterol is an essential structural component of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D[1]. While cholesterol is obtained from dietary sources, a significant portion is synthesized de novo within the body. The rate of this endogenous cholesterol synthesis is a critical parameter in various physiological and pathological states, including cardiovascular disease, metabolic syndrome, and neurodegenerative disorders[2][3].

Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway, has emerged as a reliable biomarker for the rate of whole-body cholesterol synthesis[3][4][5]. Its concentration in plasma or serum directly reflects the activity of the cholesterol biosynthetic pathway[3]. Consequently, measuring lathosterol provides valuable insights into an individual's cholesterol metabolism and their response to lipid-lowering therapies, such as statins[3][5].

To ensure the accuracy and reproducibility of lathosterol quantification, stable isotope-labeled internal standards are employed in mass spectrometry-based assays. Lathosterol-d7, a deuterated form of lathosterol, is the preferred internal standard. It is chemically identical to the endogenous analyte but has a different mass, allowing for precise correction of sample loss during preparation and variations in instrument response.

Biochemical Context: The Kandutsch-Russell Pathway

The synthesis of cholesterol from lanosterol can occur via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. The Kandutsch-Russell pathway, prominent in the liver and other tissues, involves the intermediate formation of lathosterol[5]. Lathosterol is formed from lanosterol through a series of enzymatic steps and is subsequently converted to 7-dehydrocholesterol, the penultimate precursor to cholesterol. The concentration of lathosterol is directly proportional to the flux through this synthetic pathway, making it an excellent surrogate marker for cholesterol production.

Caption: Simplified Kandutsch-Russell pathway for cholesterol synthesis.

Lathosterol-d7: The Gold Standard for Quantification

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry. Lathosterol-d7 serves this purpose ideally in a technique known as stable isotope dilution mass spectrometry (SIDMS).

Principle of SIDMS: A known amount of lathosterol-d7 is added to the biological sample at the beginning of the sample preparation process[6]. The deuterated standard behaves identically to the endogenous, non-labeled lathosterol throughout extraction, purification, and ionization. Because the mass spectrometer can differentiate between the two forms based on their mass-to-charge ratio (m/z), the ratio of the endogenous analyte to the internal standard can be measured. This ratio is then used to calculate the precise concentration of endogenous lathosterol, as it inherently corrects for any analyte loss during the procedure.

Caption: Conceptual workflow for Stable Isotope Dilution Mass Spectrometry.

Experimental Protocols for Lathosterol Quantification

The quantification of lathosterol is typically performed using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). While GC-MS has been traditionally used, LC-MS/MS methods are becoming more prevalent due to simpler sample preparation and higher throughput.[7]

Detailed Protocol: LC-MS/MS Quantification of Plasma Lathosterol

This protocol describes a validated method for quantifying total lathosterol (free and esterified) in human plasma.

A. Materials and Reagents:

-

Lathosterol standard (Sigma-Aldrich or equivalent)

-

Lathosterol-d7 internal standard (Avanti Polar Lipids, Cat. No.: 700056P)[6]

-

HPLC-grade methanol, acetonitrile, isopropanol, hexane, and water[8][9]

-

Formic acid and ammonium acetate (LC-MS grade)[9]

-

Potassium hydroxide (KOH)

-

Human plasma (K2-EDTA)

B. Sample Preparation Workflow:

-

Aliquoting: Transfer 50-200 µL of human plasma into a glass screw-cap tube.[10][11]

-

Internal Standard Spiking: Add a precise volume of lathosterol-d7 stock solution (e.g., 20 µL of a 10 ng/µL solution in methanol) to each sample, calibrator, and quality control (QC) sample.[6]

-

Saponification (Hydrolysis): To measure total lathosterol, the esterified form must be hydrolyzed. Add 1 mL of ethanolic potassium hydroxide solution (e.g., 1M KOH in 90% ethanol).[12] Vortex vigorously and incubate at 65°C for 1 hour in a shaking water bath.[6]

-

Extraction:

-

Cool the samples to room temperature.

-

Perform a liquid-liquid extraction (LLE) by adding 3 mL of hexane or cyclohexane, vortexing for 20 seconds, and centrifuging at ~1300 x g for 10 minutes to separate the phases.[6][12]

-

Carefully transfer the upper organic phase to a clean glass tube.

-

Repeat the extraction step on the remaining aqueous layer to maximize recovery and pool the organic phases.[6]

-

-

Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 90% methanol).[7][10]

-

Final Preparation: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis. If particulate matter is present, centrifuge the vial insert before placing it in the autosampler.[10]

Caption: Step-by-step workflow for plasma lathosterol sample preparation.

C. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

System: A UPLC or HPLC system (e.g., Shimadzu, Waters).[7][11]

-

Column: A C18 reversed-phase column is typically used for separation (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm).[7][11] A pentafluorophenyl (PFP) stationary phase can also provide excellent resolution.[8][13]

-

Mobile Phase A: 0.1% Formic Acid in Water.[8]

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[7][8]

-

Gradient: A gradient elution is used to separate lathosterol from other sterols, particularly the highly abundant cholesterol.[14]

-

Flow Rate: 0.4 - 0.5 mL/min.[8]

-

-

Mass Spectrometry (MS):

-

System: A triple quadrupole mass spectrometer (e.g., AB/Sciex QTRAP 5500).[7][11]

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is preferred for nonpolar sterols as it provides good sensitivity without derivatization.[7][11][14]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

Lathosterol: m/z 369.4 → 161.1 (or other qualifying product ion).[11]

-

Lathosterol-d7: m/z 376.4 → 161.1 (or corresponding product ion). The precursor mass is shifted by +7 Da due to the deuterium labels.

-

-

Data Presentation and Interpretation

Quantitative Data Summary

The following tables summarize typical quantitative data found in the literature.

Table 1: Typical Plasma Lathosterol Concentrations and Method Performance

| Parameter | Value | Reference |

| Endogenous Plasma Lathosterol | 1.37 - 5.79 µg/mL | [11] |

| Lathosterol:Cholesterol Ratio | 0 - 85 µmol/100 mmol | [3] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [7][11] |

| Inter-assay Precision (CV%) | < 15% | [12] |

| Recovery | 88% - 117% | [12] |

Table 2: Effect of HMG-CoA Reductase Inhibitor (Statin) on Serum Sterols

This table illustrates the expected change in lathosterol levels following treatment with a cholesterol synthesis inhibitor.

| Parameter | Before Treatment | After Treatment | % Change | Reference |

| Total Cholesterol (mmol/L) | 10.9 ± 1.8 | 7.6 ± 1.5 | -30% | [15] |

| Lathosterol (µmol/L) | 8.3 ± 4.1 | 3.0 ± 1.7 | -64% | [15] |

| Lathosterol/Cholesterol Ratio | 0.76 ± 0.33 | 0.40 ± 0.20 | -47% | [4][15] |

| Data from a study on patients with familial hypercholesterolemia treated with an HMG-CoA reductase inhibitor. |

Data Interpretation and Clinical Relevance

The primary value of measuring lathosterol lies in its ratio to total cholesterol (L:C ratio). Normalizing to total cholesterol accounts for variations in lipoprotein concentrations, providing a more robust index of cholesterol synthesis.[4][15]

-

High L:C Ratio: Indicates a high rate of endogenous cholesterol synthesis. This is often observed in individuals with familial combined hyperlipidemia, insulin resistance, and obesity.[3]

-

Low L:C Ratio: Suggests a low rate of cholesterol synthesis. This can be indicative of high cholesterol absorption. Studies have shown an association between low lathosterol levels and increased cardiovascular disease risk, suggesting a complex interplay between synthesis and absorption pathways.[16][17]

-

Response to Therapy: A significant reduction in the L:C ratio is a direct indicator of target engagement for HMG-CoA reductase inhibitors (statins). A 47% decrease in the ratio was observed in patients treated with a statin, confirming the drug's mechanism of action.[4][18]

Caption: Logical relationships in the clinical use of lathosterol.

Conclusion

Lathosterol is a powerful and validated biomarker for assessing the rate of endogenous cholesterol synthesis. The quantification of lathosterol, particularly when normalized to total cholesterol, provides crucial information for understanding lipid metabolism in health and disease. The use of lathosterol-d7 as an internal standard in LC-MS/MS or GC-MS methods is essential for achieving the high degree of accuracy and precision required in clinical research and drug development. This guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of lathosterol analysis in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Gas chromatographic-mass spectrometric determination of brain levels of alpha-cholest-8-en-3beta-ol (lathosterol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lathosterol - Boston Heart Cholesterol Balance Test - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipotype.com [lipotype.com]

- 6. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medpace.com [medpace.com]

- 8. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medpace.com [medpace.com]

- 12. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. publications.tno.nl [publications.tno.nl]

- 16. Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Association of Serum Levels of Cholesterol Absorption and Synthesis Markers with the Presence of Cardiovascular Disease: The CACHE Study CVD Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Lathosterol-d7 applications in clinical research studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical applications of lathosterol-d7 in clinical research, with a focus on its role as an internal standard for the quantification of cholesterol biosynthesis. We will delve into its utility in studying various metabolic disorders and monitoring therapeutic interventions. This guide provides detailed experimental protocols, quantitative data from clinical studies, and visual representations of relevant biochemical pathways and workflows.

Core Applications of Lathosterol-d7 in Clinical Research

Lathosterol-d7, a deuterated form of lathosterol, serves as an indispensable tool in clinical research, primarily as an internal standard for mass spectrometry-based quantification of lathosterol and other sterols. Its stable isotope label ensures accurate and precise measurement by correcting for variations during sample preparation and analysis.

Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its levels in plasma or tissues are a direct indicator of the rate of cholesterol synthesis.[3][4] Consequently, the accurate measurement of lathosterol is crucial in a variety of clinical contexts.

Key Clinical Applications Include:

-

Diagnosing and Monitoring Inborn Errors of Cholesterol Synthesis: Lathosterol-d7 is instrumental in the diagnosis of rare genetic disorders such as lathosterolosis, which is characterized by a deficiency of the enzyme sterol-C5-desaturase (SC5D) and a resultant accumulation of lathosterol.[5][6][7]

-

Assessing Statin Efficacy: Statins, which inhibit HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway, lead to a decrease in downstream products, including lathosterol. Monitoring lathosterol levels provides a direct measure of the therapeutic efficacy of statins.[8][9]

-

Investigating Lipid Metabolism in Various Diseases: Altered cholesterol biosynthesis has been implicated in a range of conditions, including Cerebrotendinous Xanthomatosis (CTX) and Huntington's disease. Lathosterol-d7 aids in the precise quantification of sterol intermediates in these patient populations.[10][11]

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical research studies where lathosterol levels were a key biomarker.

Table 1: Lathosterol Levels in Lathosterolosis Patients

| Patient Cohort | Sample Type | Lathosterol Concentration (μmol/L) | Lathosterol as % of Total Sterols | Reference |

| Lathosterolosis Patient 1 | Plasma | 81.6 (Normal <18) | - | [5] |

| Lathosterolosis Patient 2 | Plasma | 219.8 (Normal 0.5-16.0) | - | [6] |

| Lathosterolosis Patient 3 (Severe) | Fibroblasts | - | 35% | [5] |

| Lathosterolosis Patient 4 (Intermediate) | Fibroblasts | - | 12.5% | [5] |

| Lathosterolosis Patient 5 (Milder) | Fibroblasts | - | 1.48% | [5] |

| Sc5d-/- Mouse Model (Cortex) | Tissue | - | 48% | [12] |

| Sc5d-/- Mouse Model (Liver) | Tissue | - | 62% | [12] |

Table 2: Effect of Statin and Ezetimibe Therapy on Lathosterol Levels in Hyperlipidemic Patients

| Treatment Group | Baseline Lathosterol (μmol/L) | Change in Lathosterol (%) | Baseline Lathosterol/Cholesterol Ratio (μmol/mmol) | Change in Lathosterol/Cholesterol Ratio (%) | Reference |

| Ezetimibe add-on to Statin (Overall) | - | +52 | - | +83.8 | [8] |

| High-Potency Statin | 1.93 | - | 0.34 | - | [9] |

| Medium-Potency Statin | 2.58 | - | 0.47 | - | [9] |

| Low-Potency Statin | 3.17 | - | 0.56 | - | [9] |

Experimental Protocols

The accurate quantification of lathosterol using lathosterol-d7 as an internal standard relies on robust and well-defined experimental protocols. Below are detailed methodologies for sterol extraction and analysis from biological samples.

Protocol 1: Sterol Extraction and Quantification from Human Serum

This protocol is adapted from an integrative method for quantifying cholesterol-related sterols.[1]

1. Sample Preparation:

- Thaw frozen serum samples at room temperature.

- Vortex samples for 10 seconds.

2. Internal Standard Spiking:

- Prepare a working solution of lathosterol-d7 at a concentration of 10 ng/μL in methanol.[1]

- To 250 μL of serum, add 20 μL of the lathosterol-d7 internal standard solution.[1]

- Vortex the mixture for 10 seconds.

3. Saponification (Hydrolysis):

- Prepare a hydrolysis solution of 1 M NaOH in 90% ethanol.

- Add 1 mL of the hydrolysis solution to the serum-internal standard mixture.

- Incubate at 65°C for 60 minutes with shaking to hydrolyze sterol esters.

4. Sterol Extraction:

- After cooling, add 0.5 mL of distilled water to the sample.

- Add 3 mL of cyclohexane to extract the non-saponifiable lipids (sterols).

- Vortex vigorously for 30 seconds.

- Centrifuge at 1000 x g for 5 minutes to separate the phases.

- Carefully transfer the upper organic phase (cyclohexane) to a new glass tube.

- Repeat the extraction step with another 3 mL of cyclohexane and combine the organic phases.

5. Sample Derivatization and Analysis by GC-MS:

- Evaporate the pooled cyclohexane extract to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a suitable solvent for derivatization (e.g., pyridine).

- Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

- Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. Monitor the molecular ions of the TMS derivatives of lathosterol and lathosterol-d7.

Protocol 2: Sterol Isolation from Cultured Cells for LC-MS/MS Analysis

This protocol is based on a simplified LC-MS method for the analysis of sterols in biological samples.[13]

1. Cell Harvesting:

- Wash cultured cells twice with phosphate-buffered saline (PBS).

- Detach cells using trypsin and resuspend in a known volume of PBS.

- Take an aliquot for cell counting.

- Pellet the remaining cells by centrifugation.

2. Lipid Extraction with Internal Standard:

- To the cell pellet, add 5 mL of Folch reagent (chloroform:methanol, 2:1 v/v).[13]

- Add a known amount of lathosterol-d7 internal standard (e.g., 200 ng).[13]

- Vortex the mixture vigorously for 1 minute.

- Incubate at room temperature for 2 hours with shaking.

3. Hydrolysis and Final Extraction:

- Evaporate the Folch reagent under vacuum.

- Add 1 mL of hydrolysis solution (e.g., 1 M NaOH in 90% ethanol) and incubate at 65°C for 1 hour with shaking.[13]

- Follow with a liquid-liquid extraction using cyclohexane as described in Protocol 1.

4. LC-MS/MS Analysis:

- Evaporate the final extract to dryness and reconstitute in the mobile phase.

- Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- Use a suitable column (e.g., a C18 or pentafluorophenyl column) for chromatographic separation.

- Employ multiple reaction monitoring (MRM) in positive ion mode to detect the specific precursor-product ion transitions for lathosterol and lathosterol-d7. For lathosterol, a common transition is m/z 369.3 → 161.1.[14]

Signaling Pathways and Experimental Workflows

The Kandutsch-Russell Pathway of Cholesterol Biosynthesis

The following diagram illustrates the key steps of the Kandutsch-Russell pathway, where lathosterol is a central intermediate. This pathway is one of the two main branches for cholesterol synthesis from lanosterol.[15][16]

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow for a Clinical Study Utilizing Lathosterol-d7

This diagram outlines a typical workflow for a clinical study investigating the effect of a therapeutic agent on cholesterol biosynthesis.

Caption: A generalized workflow for a clinical trial.

Logical Relationship for Diagnosis of Lathosterolosis

This diagram illustrates the diagnostic logic for lathosterolosis based on biochemical findings.

Caption: Diagnostic flowchart for lathosterolosis.

References

- 1. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lathosterolosis: an inborn error of human and murine cholesterol synthesis due to lathosterol 5-desaturase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medpace.com [medpace.com]

- 4. Determination of serum levels of unesterified lathosterol by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Orphanet: Lathosterolosis [orpha.net]

- 8. Effects of ezetimibe added to statin therapy on markers of cholesterol absorption and synthesis and LDL-C lowering in hyperlipidemic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complementary effects ezetimibe on potent statins - - PACE-CME [pace-cme.org]

- 10. Use of determinations of 7-lathosterol (5 alpha-cholest-7-en-3 beta-ol) and other cholesterol precursors in serum in the study and treatment of disturbances of sterol metabolism, particularly cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medpace.com [medpace.com]

- 15. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Physical and chemical properties of Lathosterol-d7 powder

An In-Depth Technical Guide to Lathosterol-d7 Powder for Researchers and Drug Development Professionals

Introduction

Lathosterol-d7 is a deuterated form of Lathosterol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Due to its isotopic labeling, Lathosterol-d7 serves as an invaluable internal standard for the accurate quantification of Lathosterol and other related sterols in various biological matrices.[2][3] Lathosterol levels in serum are a direct indicator of endogenous cholesterol synthesis, making its measurement crucial for studying metabolic disorders and the efficacy of cholesterol-lowering therapies.[4][5][6] This guide provides a comprehensive overview of the physical and chemical properties of Lathosterol-d7 powder, detailed experimental protocols for its use, and its role in biochemical pathways.

Physical and Chemical Properties

Lathosterol-d7 is typically supplied as a crystalline solid or powder.[7] Its key physical and chemical properties are summarized below. The deuterated form shares many characteristics with its non-deuterated counterpart, Lathosterol.

Table 1: Physical Properties of Lathosterol-d7

| Property | Value | Source |

| Appearance | Crystalline solid / Powder | [7] |

| Storage Temperature | -20°C | [7] |

| Shipping Conditions | Shipped on dry ice or with blue ice | [8] |

| Stability | Stable for ≥ 4 years at -20°C (unlabeled form) | [4][7] |

| Purity | >99% (by TLC) | [9] |

Table 2: Chemical Identifiers and Molecular Data for Lathosterol-d7

| Identifier | Value | Source |

| Chemical Name | 5α-Cholest-7-en-3β-ol (25,26,26,26,27,27,27-d7) | [10] |

| Synonyms | Δ7-Cholestenol-d7, γ-Cholestenol-d7 | [7][11] |

| Molecular Formula | C₂₇H₃₉D₇O | [12] |

| Molecular Weight | 393.70 g/mol | [12] |

| CAS Number | 2260669-10-9 | |

| Unlabeled CAS Number | 80-99-9 | [7][12] |

Table 3: Solubility Data for Lathosterol (as a proxy for Lathosterol-d7)

| Solvent | Approximate Solubility |

| Ethanol | 20 mg/mL[4][7][8] |

| Dimethylformamide (DMF) | 2 mg/mL[4][8] |

| Dimethyl sulfoxide (DMSO) | 0.1 mg/mL[4][7][8] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL[4][7][8] |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer.[7][8] It is also advised to purge the solvent with an inert gas.[7]

Role in Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

Lathosterol is a key intermediate in the Kandutsch-Russell pathway, one of the two major routes for cholesterol biosynthesis from lanosterol.[13] This pathway is particularly prominent in the skin. The inactivation of the enzyme Lathosterol 5-desaturase (SC5D) leads to an accumulation of Lathosterol, a condition known as lathosterolosis.[2][4] The conversion of Lathosterol to 7-Dehydrocholesterol is a critical step that precedes the final conversion to cholesterol.

Caption: The Kandutsch-Russell pathway for cholesterol biosynthesis.

Experimental Protocols and Applications

Lathosterol-d7 is primarily used as an internal standard in mass spectrometry-based analytical methods for the precise quantification of endogenous Lathosterol and other sterols.[2] Its deuterated nature ensures that it co-elutes with the analyte of interest and has nearly identical ionization efficiency, but is distinguishable by its higher mass.[14][15]

Application: Quantification of Serum Sterols by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of sterols from a human serum sample using Lathosterol-d7 as an internal standard.[3][14]

1. Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of Lathosterol-d7 at a concentration of 1 mg/mL in toluene or HPLC-grade methanol.[3]

-

Store the stock solution at -20°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[3]

-

Before use, warm the stock solution to room temperature (22 ± 2°C) for at least 20 minutes to ensure complete solubilization.[3]

-

Dilute the stock solution with HPLC-grade methanol to create a working solution (e.g., 10 ng/µL).[3]

2. Sample Preparation and Extraction:

-

To a 15 mL glass centrifuge tube, add 250 µL of the serum sample.[3]

-

Spike the sample by adding a known volume (e.g., 20 µL) of the Lathosterol-d7 internal standard working solution.[3]

-

Add 1 mL of a hydrolysis solution (e.g., 8 g NaOH + 20 mL H₂O + 180 mL 99.5% ethanol) to release esterified sterols and vortex vigorously.[3][14]

-

Incubate the mixture for 1 hour at 65°C in a shaking water bath.[3][14]

-

After cooling, add 0.5 mL of Milli-Q water.[3]

3. Liquid-Liquid Extraction:

-

Add 3 mL of an organic solvent such as cyclohexane and vortex for 20 seconds.[3]

-

Centrifuge the sample at 1300 x g for 10 minutes to separate the phases.[3]

-

Carefully transfer the upper organic phase to a new glass tube.[3]

-

Repeat the extraction step on the remaining aqueous layer with an additional 3 mL of cyclohexane to maximize recovery.[3]

-

Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.[14]

4. Analysis by LC-MS/MS:

-

Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

-

Perform chromatographic separation using a C18 column or similar, suitable for sterol analysis.

-

Utilize mass spectrometry for detection, monitoring the specific mass transitions for both Lathosterol and the Lathosterol-d7 internal standard.[14][15]

-

Quantify the amount of endogenous Lathosterol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for sterol quantification using Lathosterol-d7.

Conclusion

Lathosterol-d7 powder is an essential tool for researchers and professionals in drug development focused on cholesterol metabolism. Its well-defined physical and chemical properties, combined with its utility as an internal standard, enable precise and reliable quantification of Lathosterol, a key biomarker for whole-body cholesterol synthesis. The detailed protocols and understanding of its role in biochemical pathways provided in this guide facilitate its effective application in metabolic research and clinical diagnostics.

References

- 1. lipotype.com [lipotype.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Molecular Pathways Underlying Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of determinations of 7-lathosterol (5 alpha-cholest-7-en-3 beta-ol) and other cholesterol precursors in serum in the study and treatment of disturbances of sterol metabolism, particularly cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 9. Lathosterol-d7 powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 10. Lathosterol-d7 powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. scbt.com [scbt.com]

- 13. Sterol Metabolism and Transport in Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of serum levels of unesterified lathosterol by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Lathosterol-d7: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lathosterol-d7, focusing on its certificate of analysis, purity assessment methodologies, and its role in metabolic pathways. This document is intended to serve as a comprehensive resource for researchers utilizing Lathosterol-d7 in their studies.

Lathosterol-d7: An Overview

Lathosterol-d7 is a deuterated form of lathosterol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Due to its isotopic labeling, Lathosterol-d7 is widely employed as an internal standard in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of lathosterol and other sterols in biological samples.[2][3][4]

Certificate of Analysis (CoA)

A Certificate of Analysis for Lathosterol-d7 provides crucial information regarding its identity, purity, and quality. While specific values may vary between lots and suppliers, a typical CoA will include the following quantitative data.

| Parameter | Typical Specification | Analytical Method |

| Chemical Name | (3β,5α)-Cholest-7-en-3-ol-d7 | - |

| Molecular Formula | C₂₇H₃₉D₇O | Mass Spectrometry |

| Molecular Weight | 393.70 g/mol | Mass Spectrometry |

| Purity | >99% | Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥98% | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Chloroform, Methanol | - |

Note: Data presented is a summary of typical values found across various suppliers. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.[2][5]

Purity Assessment: Experimental Protocols

The purity of Lathosterol-d7, and its utility as an internal standard, is primarily assessed using chromatographic and mass spectrometric techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of sterols. Lathosterol-d7 is commonly used as an internal standard to quantify endogenous lathosterol and other related sterols.[2][3]

-

Standard and Sample Preparation:

-

Prepare stock solutions of Lathosterol-d7 and other sterol standards (e.g., cholesterol, desmosterol) in an appropriate solvent like hexane or chloroform.[6][7][8]

-

For biological samples, perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[4][6]

-

Spike the extracted lipids with a known amount of the Lathosterol-d7 internal standard solution.[4][6]

-

-

Derivatization:

-

To improve volatility and chromatographic separation, convert the sterols to their trimethylsilyl (TMS) ether derivatives.[9]

-

This is typically achieved by reacting the dried lipid extract with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 60-70°C for 30-60 minutes.[8]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Injector Temperature: 280°C.[8]

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 min.

-

Ramp to 250°C at 20°C/min.

-

Ramp to 300°C at 5°C/min, hold for 10 min.

-

-

Mass Spectrometer: Agilent 5975C or similar.[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the TMS-derivatized sterols. For Lathosterol-d7, a key ion to monitor would be its molecular ion.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers high sensitivity and specificity for sterol analysis and can often be performed without derivatization.[4]

-

Standard and Sample Preparation:

-

Prepare stock and working solutions of Lathosterol-d7 and other sterol standards in a suitable solvent like methanol or a chloroform:methanol mixture.[4][10]

-

Extract lipids from biological samples using a method like the Folch extraction.[4]

-

Add a known amount of Lathosterol-d7 internal standard to the sample prior to extraction.[4][10]

-

-

LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1200 series or similar.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the sterols.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each sterol and the Lathosterol-d7 internal standard would be monitored.

-

Metabolic Pathway and Experimental Workflow

Lathosterol is a key intermediate in the cholesterol biosynthesis pathway. Understanding this pathway is crucial for interpreting data where Lathosterol-d7 is used.

Kandutsch-Russell Pathway for Cholesterol Biosynthesis

The following diagram illustrates the simplified Kandutsch-Russell pathway, highlighting the position of lathosterol.

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow for Sterol Quantification

The general workflow for quantifying sterols in a biological sample using Lathosterol-d7 as an internal standard is depicted below.

References

- 1. lipotype.com [lipotype.com]

- 2. Lathosterol-d7 powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]

- 7. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 8. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of serum levels of unesterified lathosterol by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

Lathosterol-d7: A Technical Guide to its Commercial Sources, Availability, and Application in Sterol Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of Lathosterol-d7, a crucial internal standard for the accurate quantification of lathosterol and other sterols in biological samples. This document details its role in cholesterol biosynthesis, outlines its primary commercial sources, and presents detailed experimental protocols for its use in mass spectrometry-based analytical methods.

Introduction to Lathosterol and its Deuterated Analog

Lathosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] It is converted to 7-dehydrocholesterol by the enzyme lathosterol 5-desaturase (SC5D).[2][3] Dysregulation of this pathway can lead to genetic disorders such as lathosterolosis, which is characterized by an accumulation of lathosterol.[3][4][5][6] Consequently, the accurate measurement of lathosterol levels is vital for both clinical diagnostics and research in metabolic diseases.

Lathosterol-d7, a deuterated form of lathosterol, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in MS spectra, ensuring precise and accurate quantification by correcting for variations during sample preparation and analysis.[2]

Commercial Availability and Specifications

Lathosterol-d7 is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key specifications from prominent commercial sources.

Table 1: General Product Specifications for Lathosterol-d7

| Specification | Description |

| Chemical Name | 5α-Cholest-7-en-3β-ol-d7 |

| Synonyms | (3β,5α)-Cholest-7-en-3-ol-d7, Lathosterol-d7 |

| Molecular Formula | C₂₇H₃₉D₇O |

| Molecular Weight | Approximately 393.70 g/mol |

| CAS Number | 2260669-10-9 |

| Typical Purity | >99% (often determined by TLC) |

| Physical Form | Powder |

| Storage Temperature | -20°C |

| Shipping Conditions | Typically shipped on dry ice |

Table 2: Comparison of Commercial Lathosterol-d7 Products

| Supplier | Product Number | Purity | Available Quantities | Notes |

| Avanti Polar Lipids (distributed by Merck/Sigma-Aldrich) | 700056P | >99% | 1 mg | Often cited in research literature. |

| Merck (SLS) | 700056P-1MG | >99% (TLC) | 1 mg | Distributed for Avanti Polar Lipids. |

| Santa Cruz Biotechnology | sc-211933 | Not specified | Contact for availability | Labeled for research use only. |

| Pharmaffiliates | PA STI 056200 | Not specified | Contact for availability | Marketed as a pharmaceutical standard. |

Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Role in the Cholesterol Biosynthesis Pathway

Lathosterol is a key intermediate in the Kandutsch-Russell pathway, one of the two major branches of cholesterol synthesis. The diagram below illustrates the final steps of this pathway, highlighting the position of lathosterol.

Experimental Protocols for Sterol Analysis using Lathosterol-d7

Lathosterol-d7 is predominantly used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of sterols in biological matrices such as plasma, serum, and cell cultures.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of sterols using Lathosterol-d7 as an internal standard.

Detailed Methodologies

The following are representative protocols for the analysis of sterols in human plasma/serum.

4.2.1. Sample Preparation

-

Internal Standard Spiking: To a 100 µL aliquot of serum or plasma, add a known amount of Lathosterol-d7 (e.g., 200 ng) in a suitable solvent.[7]

-

Saponification (Hydrolysis): Add 1 mL of 2% potassium hydroxide in ethanol to the sample. Vortex vigorously and incubate at 45-65°C for 30-60 minutes to hydrolyze the sterol esters.[7][8]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): After cooling, add a volume of water (e.g., 0.5 mL) and an immiscible organic solvent such as n-hexane or chloroform/methanol (e.g., 2 mL).[7][8] Vortex thoroughly and centrifuge to separate the phases. Transfer the organic (upper) layer containing the sterols to a clean tube. Repeat the extraction for exhaustive recovery.

-

Solid-Phase Extraction (SPE): Alternatively, after hydrolysis and neutralization, the sample can be loaded onto an appropriate SPE cartridge (e.g., aminopropyl). The sterols are then eluted with a suitable solvent mixture.[9]

-

-

Drying: Evaporate the collected organic solvent to dryness under a stream of nitrogen.

4.2.2. Derivatization for GC-MS Analysis

To improve volatility and chromatographic performance, sterols are typically derivatized before GC-MS analysis.

-

Silylation: Reconstitute the dried extract in 100 µL of anhydrous pyridine and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

-

Reaction: Cap the vial tightly and heat at 60-100°C for 1 hour to form trimethylsilyl (TMS) ethers.[10]

4.2.3. Instrumental Analysis

A. GC-MS Parameters (Typical)

-

Gas Chromatograph: Agilent 7890 or similar.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1 minute, then ramp up to a final temperature (e.g., 315°C) at a controlled rate.

-

Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode.

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS-derivatives of the target sterols and Lathosterol-d7.

B. LC-MS/MS Parameters (Typical)

-

Liquid Chromatograph: Waters UPLC or similar.

-

Column: Reversed-phase column, such as a C18 or pentafluorophenyl (PFP) stationary phase (e.g., Thermo Hypersil GOLD, 100 x 2.1 mm, 1.9 µm).[7][11]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and water, often with a small amount of formic acid.[8]

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is commonly used for nonpolar sterols.[11]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each sterol and Lathosterol-d7. For example, a potential MRM transition for lathosterol could be m/z 369.3 → 161.1.[11]

Conclusion

Lathosterol-d7 is an indispensable tool for researchers and clinicians investigating cholesterol metabolism and related disorders. Its commercial availability from several specialized suppliers ensures its accessibility for the development and implementation of robust and accurate analytical methods. The detailed protocols provided in this guide, based on established scientific literature, offer a solid foundation for the quantification of lathosterol and other sterols in various biological matrices, thereby facilitating advancements in our understanding of metabolic pathways and the diagnosis of associated diseases.

References

- 1. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lathosterolosis - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Disorders of cholesterol metabolism and their unanticipated convergent mechanisms of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lathosterolosis - Wikipedia [en.wikipedia.org]

- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medpace.com [medpace.com]

Methodological & Application

Application Note: Quantification of Lathosterol in Biological Matrices using a Validated LC-MS/MS Method with Lathosterol-d7 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lathosterol is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a significant biomarker for endogenous cholesterol synthesis.[1] Accurate and robust quantification of lathosterol in biological matrices is essential for studying cholesterol metabolism, diagnosing related metabolic disorders, and in the development of cholesterol-lowering therapeutics. This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of lathosterol, employing its deuterated analog, Lathosterol-d7, as an internal standard to ensure high accuracy and precision.

The primary challenge in lathosterol analysis is its separation from the isobaric and highly abundant cholesterol.[2] The method described herein achieves excellent chromatographic resolution, enabling reliable quantification even in complex biological samples like human plasma.

Experimental Protocols

This section provides a detailed methodology for the quantification of lathosterol in human plasma.

Materials and Reagents

-

Lathosterol standard (Sigma-Aldrich or equivalent)

-

Lathosterol-d7 internal standard (Avanti Polar Lipids, Cat. No.: 700056P or equivalent)[3]

-

HPLC grade methanol, acetonitrile, isopropanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

Toluene (for stock solutions)

-

Nitrogen gas for evaporation

Standard and Internal Standard Stock Solution Preparation

-

Lathosterol Stock Solution (1 mg/mL): Accurately weigh and dissolve lathosterol in toluene to a final concentration of 1 mg/mL.

-

Lathosterol-d7 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Lathosterol-d7 in toluene. It is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the lathosterol stock solution in HPLC grade methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[4]

-

Internal Standard Working Solution (10 ng/µL): Dilute the Lathosterol-d7 stock solution in HPLC grade methanol to a final concentration of 10 ng/µL.[3]

Sample Preparation (Liquid-Liquid Extraction)

Due to the endogenous presence of lathosterol, a surrogate matrix (e.g., stripped serum) is recommended for the preparation of calibration standards and lower limit of quantification (LLOQ) samples.[2][4]

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control (QC) sample.[2]

-

Add 20 µL of the 10 ng/µL Lathosterol-d7 internal standard working solution to each tube (final amount of 200 ng).[5]

-

Vortex briefly to mix.

-

Add 500 µL of a suitable organic solvent for protein precipitation and extraction (e.g., methanol or acetonitrile). Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 83% methanol with 0.1% formic acid).[2]

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) System:

| Parameter | Condition |

| LC System | Shimadzu UFLC LC-30AD or equivalent[2] |

| Column | Thermo Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm) or equivalent[2][4] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[2] |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic elution with 17% A and 83% B[2] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 40°C |

Mass Spectrometry (MS) System:

| Parameter | Condition |

| MS System | AB/Sciex QTRAP 5500 or equivalent[2][4] |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[2][4] |

| MRM Transitions | See Table below |

| Ion Source Temperature | 400°C |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 10 L/min |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lathosterol | 369.4 | 95.1[2] |

| Lathosterol-d7 (IS) | 376.4 | 215.0[5] |

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance of the described LC-MS/MS method for lathosterol analysis.

Table 1: Method Validation Parameters for Lathosterol Quantification

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL[4] |

| Regression Coefficient (r²) | > 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[2] |

| Limit of Detection (LOD) | 55.1 ng/mL[5] |

Table 2: Accuracy and Precision of Lathosterol Quantification

| QC Level | Nominal Conc. (µg/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 0.1 | 92.0 | 5.1[2] |

| Low QC | 0.3 | 89.4 | 9.6[2] |

| Medium QC | 0.7 | 97.0 | 6.9[2] |

| High QC | 8.0 | 99.2 | 13.4[2] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A flowchart of the experimental workflow for lathosterol quantification.

Cholesterol Biosynthesis Pathway (Kandutsch-Russell Pathway)

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis highlighting lathosterol.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. medpace.com [medpace.com]

- 3. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medpace.com [medpace.com]

- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Lathosterol-d7 in Human Plasma using LC-MS/MS

Introduction

Lathosterol is a crucial intermediate in the cholesterol biosynthesis pathway and serves as a biomarker for whole-body cholesterol synthesis.[1] Accurate and precise quantification of lathosterol in human plasma is essential for clinical research, particularly in studies involving cholesterol-lowering therapies.[2] This application note provides a detailed protocol for the sample preparation of lathosterol and its deuterated internal standard, Lathosterol-d7, from human plasma for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented method, primarily based on liquid-liquid extraction (LLE), is designed to ensure high recovery and minimize matrix effects, addressing the analytical challenges posed by the high concentration of isobaric cholesterol in plasma.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of various methods for lathosterol analysis in human plasma. This data is compiled from multiple validated protocols and provides a comparative overview of the expected performance.

| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS/MS | Method 3: GC-MS |

| Sample Volume | 50 µL[1][2] | 200 µL[4][5] | 100 µL[6] |

| Extraction | Liquid-Liquid Extraction (LLE)[1][2] | Solid-Phase Extraction (SPE)[4][5] | Liquid-Liquid Extraction (LLE)[7][8] |

| Internal Standard | Lathosterol-d7[9] | Deuterated Sterols[4][5] | 5α-cholestane[6] |

| Linearity Range | 0.1 - 10 µg/mL[1] | Not Specified | Not Specified |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[2] | ~1 ng/mL[4][5] | Picogram per milliliter range[7][8] |

| Extraction Efficiency/Recovery | Not Specified | 85 - 110%[4][5] | 88 - 117%[7][8] |

| Inter-day CV (%) | 2.6 - 7.4%[1] | <10%[4][5] | <15%[7][8] |

Experimental Protocol: LLE-based Sample Preparation for LC-MS/MS Analysis

This protocol details the steps for the extraction of lathosterol from human plasma using liquid-liquid extraction.

1. Materials and Reagents

-

Human plasma (K2EDTA)

-

Lathosterol-d7 (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

n-Hexane (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC vials

2. Standard and Internal Standard Preparation

-

Lathosterol Stock Solution (1 mg/mL): Accurately weigh and dissolve lathosterol in methanol.

-

Lathosterol-d7 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Lathosterol-d7 in methanol.[9]

-

Working Standard Solutions: Prepare serial dilutions of the lathosterol stock solution in methanol to create calibration standards.

-

IS Working Solution (10 ng/µL): Dilute the Lathosterol-d7 stock solution in methanol.[9]

3. Sample Preparation Workflow

4. Detailed Procedure

-

Plasma Aliquoting: Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[1][2]

-

Internal Standard Addition: Add 20 µL of the 10 ng/µL Lathosterol-d7 internal standard working solution to each plasma sample, calibrator, and quality control sample.[9]

-

Vortexing: Briefly vortex the samples for 10 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 150 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

-

Liquid-Liquid Extraction: Add 1 mL of n-hexane as the extraction solvent.

-

Extraction: Vortex the mixture vigorously for 5 minutes to ensure efficient extraction of the analytes into the organic phase.

-

Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean microcentrifuge tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 83:17 Methanol:Water with 0.1% Formic Acid).[2]

-

Final Transfer: Transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Analysis

While this note focuses on sample preparation, a typical analytical setup would involve a reverse-phase C18 column for chromatographic separation and a tandem mass spectrometer operating in positive atmospheric pressure chemical ionization (APCI+) mode with multiple reaction monitoring (MRM).[1][3] It is critical to achieve chromatographic separation of lathosterol from cholesterol due to their isobaric nature.[2][3]

Cholesterol Biosynthesis Pathway Context

This diagram illustrates the position of lathosterol as the direct precursor to cholesterol, highlighting its significance as a biomarker for cholesterol synthesis.

Conclusion

The described liquid-liquid extraction protocol provides a robust and reliable method for the preparation of human plasma samples for the quantification of lathosterol and its deuterated internal standard by LC-MS/MS. The procedure is designed to effectively remove proteins and other interfering matrix components, enabling sensitive and accurate analysis. Careful optimization of chromatographic conditions to separate lathosterol from cholesterol is paramount for successful quantification.

References

- 1. medpace.com [medpace.com]

- 2. medpace.com [medpace.com]

- 3. agilent.com [agilent.com]

- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enhanced Detection of Lathosterol-d7 using Silylation Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolic studies, particularly those focused on cholesterol biosynthesis and requiring sensitive quantification of sterol biomarkers.

Introduction

Lathosterol is a critical intermediate in the Kandutsch-Russell pathway, one of the two primary routes for cholesterol biosynthesis in mammals.[1] Its concentration in circulation is a direct indicator of the body's cholesterol synthesis rate, making it a valuable biomarker for studying metabolic disorders and the efficacy of cholesterol-lowering therapies.[2][3] For quantitative analysis, stable isotope-labeled internal standards are essential for accuracy and precision. Lathosterol-d7, a deuterated analog, is widely used for this purpose in mass spectrometry-based methods.[4]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for sterol analysis due to its high chromatographic resolution.[5] However, the inherent low volatility of sterols like lathosterol necessitates a chemical derivatization step to improve their thermal stability and chromatographic behavior.[6][7] Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is the most common and effective derivatization method for sterols.[8] This application note provides a detailed protocol for the silylation of Lathosterol-d7 and its subsequent analysis by GC-MS, enabling enhanced sensitivity and robust quantification.

Metabolic Pathway Context: Cholesterol Biosynthesis

Lathosterol is formed from lanosterol and is a direct precursor to 7-dehydrocholesterol, which is then converted to cholesterol.[9] This pathway, prominent in the skin and other tissues, is a key target for understanding sterol metabolism.[1] Monitoring lathosterol levels provides insight into the flux through this specific biosynthetic route.

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Protocol

This protocol details the sample preparation, extraction, and derivatization of sterols from a biological matrix (e.g., plasma) using Lathosterol-d7 as an internal standard.

Materials and Reagents

-

Biological Sample (e.g., 100 µL human plasma)

-

Lathosterol-d7 Internal Standard (IS) solution (e.g., 10 µg/mL in ethanol)

-

Ethanolic Potassium Hydroxide (KOH): 1 M in 95% Ethanol

-

Deionized Water

-

n-Hexane (GC grade)

-

Pyridine (Anhydrous)

-

Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Anhydrous Sodium Sulfate

-

Glass test tubes with PTFE-lined screw caps

-

Nitrogen gas evaporator

-

Heating block or water bath

-

Vortex mixer

Sample Preparation and Lipid Extraction

-

Spiking: To a 10 mL glass test tube, add 100 µL of the plasma sample. Add a known amount of Lathosterol-d7 internal standard (e.g., 20 µL of a 10 µg/mL solution).

-

Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic KOH to the tube. Cap tightly and vortex vigorously for 30 seconds. Incubate at 60°C for 1 hour to hydrolyze sterol esters.

-

Extraction: After cooling to room temperature, add 1 mL of deionized water and 3 mL of n-hexane. Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper n-hexane layer to a clean glass tube. Repeat the extraction step (Step 3 & 4) on the lower aqueous layer with another 3 mL of n-hexane and combine the hexane fractions.

-

Drying: Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove residual water.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensure the sample is completely dry, as moisture will interfere with the derivatization.

Silylation Derivatization

-

Reagent Addition: To the dried lipid residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the tube tightly and vortex for 30 seconds. Incubate at 70°C for 30-60 minutes.

-

Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized sample can be directly injected or diluted with n-hexane if necessary.

Caption: Experimental workflow for the derivatization of sterols for GC-MS.

Data and Expected Results

The derivatization process converts Lathosterol-d7 into its volatile trimethylsilyl (TMS) ether. This TMS derivative exhibits excellent chromatographic peak shape and produces characteristic ions in the mass spectrometer, allowing for sensitive detection using Selected Ion Monitoring (SIM).

GC-MS Parameters

The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument used.

| Parameter | Typical Value |

| GC System | Agilent 6890 or similar |

| Column | DB-5MS, SLB-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film)[10] |

| Carrier Gas | Helium at 1.0 - 1.2 mL/min |

| Injector | Splitless or Split (e.g., 10:1), 280°C[11] |

| Oven Program | Initial 180°C for 1 min, ramp at 20°C/min to 250°C, then ramp at 5°C/min to 280°C, hold for 10 min.[10] |

| MS System | Agilent 5975 or similar single quadrupole |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C[11] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Data and Mass Spectra

The TMS derivative of lathosterol provides a strong molecular ion ([M]⁺) signal, which is ideal for quantification. The deuterated standard will have a corresponding mass shift.

| Compound | Derivative | Molecular Weight (Da) | Key Quantitative Ion (m/z) | Notes |

| Lathosterol | TMS-ether | 458.8 | 458 ([M]⁺)[10][11] | Primary ion for quantification. |

| 368 ([M-90]⁺) | Loss of trimethylsilanol (TMSOH). | |||

| 353 ([M-90-15]⁺)[11] | Loss of TMSOH and a methyl group. | |||

| Lathosterol-d7 | TMS-ether | 465.9 | 465 ([M]⁺) | Internal Standard. Mass shift of +7 Da compared to the analyte. |

Limit of Quantification (LOQ): With this derivatization method and GC-MS in SIM mode, LOQs for cholesterol precursors are typically in the range of 0.01 to 0.10 µg/mL in plasma.[11]

Conclusion

Chemical derivatization via silylation is a crucial step for the sensitive and reliable analysis of Lathosterol-d7 and its endogenous counterpart by GC-MS. The formation of TMS ethers significantly improves the volatility and chromatographic performance of these sterols, leading to sharp peaks and low detection limits. The protocol described here provides a robust framework for researchers to accurately quantify lathosterol in biological samples, facilitating further investigations into cholesterol metabolism and related pathologies.

References

- 1. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lathosterol | Rupa Health [rupahealth.com]

- 3. lipotype.com [lipotype.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. aocs.org [aocs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Cholesterol Biosynthesis | PPT [slideshare.net]

- 10. jsbms.jp [jsbms.jp]